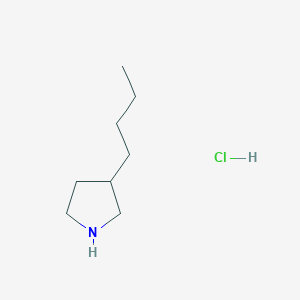
3-Butylpyrrolidine hydrochloride
Overview
Description
3-Butylpyrrolidine hydrochloride is a white crystalline powder. It belongs to the pyrrolidine class of compounds and is also known as 3-butyl-1-pyrrolidinium chloride or butylpyrrolidine hydrochloride . It is highly soluble in water and can form stable complexes with various metal ions, such as copper and iron.
Synthesis Analysis
Pyrrolidine compounds, including 3-Butylpyrrolidine hydrochloride, can be synthesized using different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of 3-Butylpyrrolidine hydrochloride is C8H18ClN . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine compounds, including 3-Butylpyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been characterized by target selectivity .Scientific Research Applications
Potential Therapeutic Effects
3-Butylpyrrolidine hydrochloride has been studied for its therapeutic effects in various medical conditions. One study explored the effects of a combination of tetramethylpyrazine hydrochloride and butylphthalide on serum levels of specific biomarkers and NIHSS score in patients with acute cerebral infarction. The combination was found to significantly reduce serum levels of S100B, CRP, and Hcy, protect nerve tissue, and improve nerve function, suggesting a potential role in clinical applications for acute cerebral infarction patients (Fu, Meng, & Gao, 2022).
Platelet Function Inhibition
Another research on MK‐383 (L‐tyrosine, N‐n‐butylsulfonyl)‐O‐[4‐butyl(4‐piperidinyl)], monohydrochloride monohydrate, which is a selective platelet fibrinogen receptor antagonist, investigated its pharmacokinetics and pharmacodynamics in healthy men. The study suggested its potential utility in preventing processes leading to occlusive thrombus formation in blood vessels. MK‐383 showed a well-tolerated reversible means of inhibiting platelet function, extending baseline bleeding time, and inhibiting ADP-induced platelet aggregation (Barrett et al., 1994).
Labor Progression Management
Research on drotaverine hydrochloride with hyoscine butylbromide has been conducted to understand their impact on the rate of cervical dilatation and duration of labor. Although not directly related to 3-Butylpyrrolidine hydrochloride, these studies provide insights into the medical applications of structurally related compounds. The findings suggested that both drotaverine hydrochloride and hyoscine butylbromide could effectively reduce the first stage as well as the total duration of labor (Srivastava, Sinha, Sharma, & Gupta, 2015).
properties
IUPAC Name |
3-butylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-3-4-8-5-6-9-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPDOWKRVHCOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



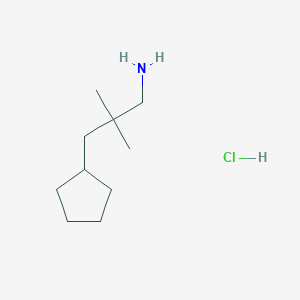

![(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1485223.png)
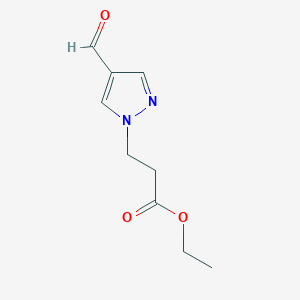
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485226.png)
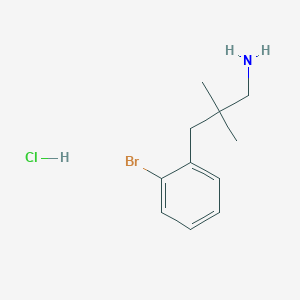

amine hydrochloride](/img/structure/B1485229.png)
amine hydrochloride](/img/structure/B1485231.png)
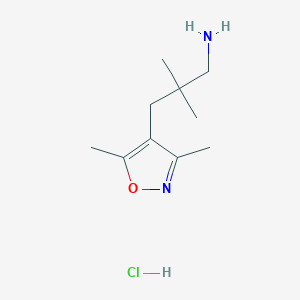
![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1485234.png)
![3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485237.png)
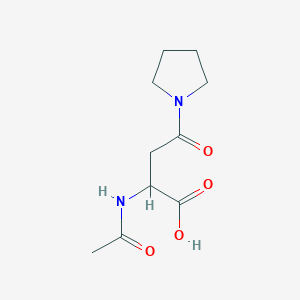
![2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485241.png)